molecular formula C25H23NO5 B12837444 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid

Cat. No.: B12837444
M. Wt: 417.5 g/mol
InChI Key: HWGXAPQHOGPKFZ-KRWDZBQOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its applications in peptide synthesis and its role as an intermediate in the production of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with 4-phenoxybutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base such as piperidine in a solvent like dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of intermediate structures during peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid

InChI

InChI=1S/C25H23NO5/c27-24(28)14-17(15-30-18-8-2-1-3-9-18)26-25(29)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m0/s1

InChI Key

HWGXAPQHOGPKFZ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)OCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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